molecular formula C16H15Cl2NO3S B4663430 2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4663430
M. Wt: 372.3 g/mol
InChI Key: PBLRBEULTLPLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a sulfonyl group attached to a tetrahydroisoquinoline core, with additional substitutions of dichloro and methoxy groups on the phenyl ring

Preparation Methods

The synthesis of 2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using a sulfonyl chloride reagent under basic conditions.

    Substitution reactions: The dichloro and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring, using reagents such as halogens, nitro groups, or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the tetrahydroisoquinoline core can interact with receptor sites, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of functional groups. Similar compounds include:

    2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: This compound shares the dichloro and methoxy substitutions but differs in its core structure.

    3,5-dichlorobenzenesulfonamide: This compound has a similar sulfonyl group but lacks the tetrahydroisoquinoline core.

Properties

IUPAC Name

2-(2,3-dichloro-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c1-22-13-6-7-14(16(18)15(13)17)23(20,21)19-9-8-11-4-2-3-5-12(11)10-19/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLRBEULTLPLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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